molecular formula C23H25N3O4 B2561973 Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899983-61-0

Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2561973
CAS No.: 899983-61-0
M. Wt: 407.47
InChI Key: JBLBRUHWARGUQB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Spiropiperidine Lactam Inhibitors : A study details the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting a streamlined synthesis process that may have implications for developing new inhibitors with potential therapeutic applications. The synthetic strategy could be relevant for the synthesis of structurally related compounds, including Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate, offering insights into novel synthetic routes and potential pharmacological targets (Huard et al., 2012).

  • Antituberculosis Activity of Thiazole-Aminopiperidine Hybrids : Another relevant study involves the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This research provides a framework for the development of new compounds that could be used in the fight against tuberculosis, showcasing the versatility of related chemical frameworks in addressing critical public health challenges (Jeankumar et al., 2013).

  • Development of Novel Ligands : Research on novel spiropiperidines as highly potent and subtype-selective σ-receptor ligands presents a promising avenue for the development of new therapeutic agents targeting σ-receptors. These findings highlight the potential medical applications of spiropiperidine derivatives in modulating receptor activities, which could lead to the development of new treatments for diseases associated with these receptors (Maier & Wünsch, 2002).

  • Antimicrobial and Antioxidant Properties : The synthesis and characterization of a novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, and its evaluation for antioxidant susceptibilities suggest potential applications in developing compounds with antioxidant properties. This research underscores the potential of such chemical structures in contributing to the study of compounds with health-promoting properties (Naveen et al., 2021).

Mechanism of Action

Properties

IUPAC Name

ethyl 2-(2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-2-29-22(28)25-13-11-23(12-14-25)26-19(17-8-4-6-10-21(17)30-23)15-18(24-26)16-7-3-5-9-20(16)27/h3-10,19,27H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLBRUHWARGUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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